N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide
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Overview
Description
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide is an organic compound with a complex structure that includes a benzyl group, a methylamino group, a trichloroethyl group, and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide typically involves multiple steps. One common method starts with the reaction of benzylamine with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 2,2,2-trichloroethyl chloride under basic conditions to form N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}amine. Finally, this intermediate is reacted with 4-bromobenzoyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-butyramide
- N-(1-(benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide
- N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide
Uniqueness
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide is unique due to the presence of the bromobenzamide group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents .
Properties
Molecular Formula |
C17H16BrCl3N2O |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-4-bromobenzamide |
InChI |
InChI=1S/C17H16BrCl3N2O/c1-23(11-12-5-3-2-4-6-12)16(17(19,20)21)22-15(24)13-7-9-14(18)10-8-13/h2-10,16H,11H2,1H3,(H,22,24) |
InChI Key |
WJMPRVABRGXKQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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